6-ethyl-2,6-diazaspiro[4.5]decane
Description
6-Ethyl-2,6-diazaspiro[4.5]decane is a bicyclic compound featuring a spiro junction at the 4,5-position of a decane backbone, with two nitrogen atoms at positions 2 and 4. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in biological targets .
Properties
CAS No. |
1784236-47-0 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,6-diazaspiro[4.5]decane can be achieved through a one-step synthesis involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a highly regioselective manner .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing reaction conditions to achieve high yields and purity. This typically includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spiro structure, leading to different derivatives.
Substitution: Substitution reactions, particularly with halides, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Aryl halides and palladium catalysts are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various spiro derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
6-Ethyl-2,6-diazaspiro[4.5]decane serves as a crucial building block for synthesizing more complex spiro compounds. Its spiro structure allows for the formation of diverse derivatives through various chemical reactions, including oxidation, reduction, and substitution reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate (KMnO4) |
| Reduction | Yields various spiro derivatives | Palladium on carbon (Pd/C) |
| Substitution | Introduces new functional groups | Aryl halides with palladium catalysts |
Biological Applications
Potential Biological Activity:
Research indicates that this compound may exhibit biological activity through interactions with enzymes and receptors. Preliminary studies have suggested its potential in antimicrobial and anticancer applications.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The specific molecular pathways involved are still under investigation.
Table 2: Biological Activity Comparison
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane | Low | Moderate |
Medicinal Applications
Therapeutic Potential:
The compound is being explored for its potential as a therapeutic agent in drug development. Its unique structure may allow it to modulate biological targets effectively.
Mechanism of Action:
The mechanism involves binding to specific enzymes or receptors, which can alter their activity and lead to various biological effects. Ongoing research aims to elucidate these interactions further.
Industrial Applications
Material Synthesis:
In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials with tailored properties. Its unique characteristics make it suitable for producing polymers and resins.
Mechanism of Action
The mechanism of action of 6-ethyl-2,6-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
a. 6-Benzyl-2,6-diazaspiro[4.5]decane (CAS 1158750-93-6)
- Structure : Benzyl substituent at position 5.
- Properties : Higher molecular weight (230.3 g/mol vs. ~182.3 g/mol for the ethyl derivative) and increased lipophilicity due to the aromatic ring. Solubility in DMSO and storage at 2–8°C are recommended .
- Applications : Likely used as an intermediate in drug discovery, similar to Boc-protected analogs .
b. 6-Boc-2,6-diazaspiro[4.5]decane (CAS 960294-16-0)
- Structure : tert-Butoxycarbonyl (Boc) protecting group at position 6.
- Properties : Liquid form with molecular weight 240.34 g/mol. The Boc group enhances stability during synthesis but requires acidic conditions for deprotection .
- Synthesis : Prepared via alkylation of the parent diazaspiro compound, analogous to methods in .
c. 1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane (CAS 1548239-15-1)
- Structure : Contains oxygen atoms at positions 2 and 6, with a methyl group at position 1.
- Properties : Lower molecular weight (157.21 g/mol) and reduced basicity compared to diaza analogs due to oxygen substitution .
Structural Isomers and Heteroatom Differences
a. 8-Azaspiro[4.5]decane
- Structure : Single nitrogen atom at position 7.
b. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6)
- Structure : Oxygen atoms at positions 1 and 3.
- Properties : Higher volatility (boiling point 346.2 K) compared to nitrogen-containing spiro compounds, reflecting weaker intermolecular forces .
Data Table: Key Properties of 6-Ethyl-2,6-diazaspiro[4.5]decane and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
